5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol
Overview
Description
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C16H13BrN2O and a molecular weight of 329.19 g/mol . This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation products: Quinones or other oxidized derivatives.
Reduction products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(1-p-Tolyl-1H-pyrazol-5-yl)phenol: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is unique due to the presence of both a bromine atom and a p-tolyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
5-bromo-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYFMOULSHUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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